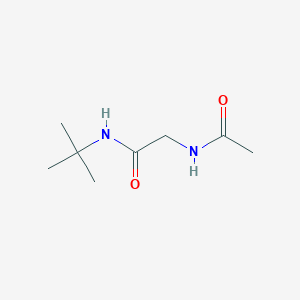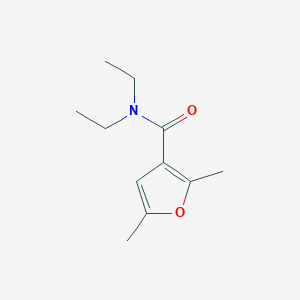
2-acetamido-N-tert-butylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-tert-butylacetamide, also known as N-tert-butylacetyl-2-aminobenzamide (NATA), is a small molecule compound that has been used in various scientific research studies due to its unique properties. NATA has been widely studied for its potential applications in drug discovery, as well as its ability to modulate biological pathways.
Wirkmechanismus
NATA exerts its effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to specifically target the catalytic domain of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting histone deacetylases, NATA can modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
NATA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. NATA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, NATA has been shown to modulate cellular metabolism by regulating the activity of enzymes involved in energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NATA in lab experiments is its high potency and specificity. NATA has been shown to inhibit the activity of enzymes at low concentrations, making it a useful tool for studying the role of specific enzymes in biological pathways. However, one limitation of using NATA is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure that NATA does not cause unintended effects in experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on NATA. One area of interest is the development of NATA-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of NATA as a tool for studying the role of histone deacetylases and other enzymes in biological pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of NATA and its potential applications in medicine and biotechnology.
Synthesemethoden
NATA can be synthesized through a multi-step process involving the reaction of tert-butylacetic acid with 2-aminobenzamide. The resulting intermediate can then be acetylated with acetic anhydride to yield NATA. This synthesis method has been optimized to produce high yields of NATA with good purity and can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
NATA has been widely studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which play important roles in the regulation of gene expression and cellular metabolism. NATA has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-acetamido-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(11)9-5-7(12)10-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRTOCVCMIREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)


![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)



![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)




![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)